molecular formula C10H14O2 B14386791 1,1'-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) CAS No. 88459-74-9

1,1'-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one)

Cat. No.: B14386791
CAS No.: 88459-74-9
M. Wt: 166.22 g/mol
InChI Key: SCKIDOOHGWDNOE-UHFFFAOYSA-N
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Description

1,1-Diacetyl-2-methylenecyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two acetyl groups attached to the first carbon and a methylene group attached to the second carbon of the cyclopentane ring. The molecular formula of 1,1-Diacetyl-2-methylenecyclopentane is C10H14O2.

Preparation Methods

The synthesis of 1,1-Diacetyl-2-methylenecyclopentane can be achieved through multiple-step synthetic routes. One common method involves the following steps:

Chemical Reactions Analysis

1,1-Diacetyl-2-methylenecyclopentane undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Diacetyl-2-methylenecyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diacetyl-2-methylenecyclopentane involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

1,1-Diacetyl-2-methylenecyclopentane can be compared with other similar compounds, such as:

1,1-Diacetyl-2-methylenecyclopentane stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

88459-74-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1-acetyl-2-methylidenecyclopentyl)ethanone

InChI

InChI=1S/C10H14O2/c1-7-5-4-6-10(7,8(2)11)9(3)12/h1,4-6H2,2-3H3

InChI Key

SCKIDOOHGWDNOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1=C)C(=O)C

Origin of Product

United States

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